Corydaline vs. Corydine: G Protein-Biased μ-Opioid Receptor Agonism with Differential Potency
Corydaline and corydine were identified as G protein-biased MOR agonists that produce antinociception without recruiting β-arrestin2, a signaling pathway associated with opioid-related adverse effects (respiratory depression, constipation). In the [35S]GTPγS functional assay, corydine displayed approximately 3-fold greater potency than corydaline (EC50 = 0.51 µM vs. 1.50 µM). Neither compound induced measurable β-arrestin2 recruitment [1].
| Evidence Dimension | MOR G protein activation (EC50) |
|---|---|
| Target Compound Data | 1.50 ± 0.44 µM |
| Comparator Or Baseline | Corydine: 0.51 ± 0.11 µM; DAMGO (reference): 0.015 ± 0.002 µM |
| Quantified Difference | Corydine is ~3× more potent than corydaline; both are ~34× less potent than DAMGO |
| Conditions | [35S]GTPγS binding assay using CHO-hMOR cell membranes |
Why This Matters
For biased agonism screening, corydaline provides a moderately potent positive control with the same functional selectivity profile as corydine but lower potency, enabling dose-response range-finding across different assay sensitivity thresholds.
- [1] Kaserer T, et al. Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists. Sci Rep. 2020;10:13804. View Source
